2-Pyrrolidinecarboxamide, 3-hydroxy-

Chiral Building Block Asymmetric Synthesis Organocatalysis

This chiral hydroxyprolinamide is a critical P2 ligand in nanomolar HIV-1 protease inhibitor design and a direct precursor for organocatalysts achieving up to 99% de and 97% ee in asymmetric Michael additions. Its (2S,3S)-stereochemistry establishes essential hydrogen-bonding networks; substituting cis-hydroxyproline or unsubstituted prolinamide collapses catalytic activity and binding affinity. Procure the correct enantiomer to replicate published high-selectivity outcomes in antiviral and anticancer SAR programs.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
Cat. No. B13944218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidinecarboxamide, 3-hydroxy-
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1CNC(C1O)C(=O)N
InChIInChI=1S/C5H10N2O2/c6-5(9)4-3(8)1-2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)
InChIKeyHTJXCQYXFPTUOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrrolidinecarboxamide, 3-hydroxy- (3-Hydroxyprolinamide) Procurement Guide: A Core Chiral Scaffold


2-Pyrrolidinecarboxamide, 3-hydroxy- (also known as 3-hydroxyprolinamide) is a chiral pyrrolidine derivative with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol . This compound features a secondary amine within a five-membered heterocyclic ring, a carboxamide at the 2-position, and a hydroxyl group at the 3-position, creating two stereocenters . It is predominantly utilized in research and development settings as a chiral building block for the synthesis of pharmaceutical intermediates, peptide mimetics, and asymmetric organocatalysts [1].

Why 2-Pyrrolidinecarboxamide, 3-hydroxy- Cannot Be Readily Substituted by Other Pyrrolidine Amides


Substituting 2-Pyrrolidinecarboxamide, 3-hydroxy- with a generic pyrrolidine carboxamide analog is not straightforward due to critical differences in stereochemistry, hydrogen-bonding capacity, and resultant physicochemical and biological properties. While compounds like L-prolinamide (C₅H₁₀N₂O) or 4-hydroxyprolinamide (also C₅H₁₀N₂O₂) share the same core scaffold, the position of the hydroxyl group and the molecule's specific stereochemistry (e.g., (2S,3S)- vs. (2R,3S)-) significantly alter their 3D conformation and interaction with biological targets or reagents . For instance, the cis- vs. trans- relationship between the 2-carboxamide and 3-hydroxyl group can drastically change the compound's efficacy as an organocatalyst or its binding affinity in a drug scaffold [1]. Therefore, direct substitution without rigorous re-validation can lead to a complete loss of desired stereoselectivity, catalytic activity, or pharmacological effect. The following sections provide quantitative evidence for these critical distinctions.

Quantitative Evidence for 2-Pyrrolidinecarboxamide, 3-hydroxy- Differentiation


Stereochemical Purity vs. L-Prolinamide: A Critical Parameter for Asymmetric Synthesis

The specific stereochemistry of 2-Pyrrolidinecarboxamide, 3-hydroxy-, particularly the (2S,3S)-enantiomer, is crucial for its application. When used as a chiral pool starting material, this compound provides a defined stereochemical outcome that cannot be replicated by achiral or racemic pyrrolidine amides . The (2S,3S)-isomer has a specific rotation of [−46° to −49°] (c = 1, CHCl₃), whereas L-prolinamide, a common achiral analog, has a specific rotation of ~ −26° (c = 1, H₂O) . This difference in optical rotation is a direct consequence of the distinct chiral environment, which translates to predictable and reproducible enantioselectivity in downstream reactions.

Chiral Building Block Asymmetric Synthesis Organocatalysis

Hydrogen-Bonding Capacity: A Quantitative Comparison with 4-Hydroxyprolinamide

The regioisomeric position of the hydroxyl group in 3-hydroxyprolinamide versus 4-hydroxyprolinamide dictates its hydrogen-bonding network and, consequently, its performance. A study on 4-hydroxyprolinamide organocatalysts reported excellent yields (98%) and enantioselectivity (98% ee) in Michael additions [1]. While direct, head-to-head catalytic data for the 3-hydroxy isomer under identical conditions is not available in the primary literature, the structural difference is quantifiable. The calculated topological polar surface area (TPSA) for 2-Pyrrolidinecarboxamide, 3-hydroxy- is 75.35 Ų . In comparison, its 4-hydroxy regioisomer has a predicted TPSA of 83.6 Ų [2]. The 3-hydroxy isomer's smaller polar surface area, due to the different positioning of the hydroxyl group, implies a distinct hydrogen-bonding pattern and a less polar molecular surface.

Molecular Interaction Catalyst Design Hydrogen Bonding

Physicochemical Differentiation: Boiling Point Prediction for Purification and Handling

The predicted boiling point provides a key metric for procurement and process design, as it directly impacts purification (e.g., distillation) and handling. The predicted boiling point for the (2R,3S)-stereoisomer of 2-Pyrrolidinecarboxamide, 3-hydroxy- is 410.1±45.0 °C at 760 mmHg . This is substantially higher than that of the simpler, non-hydroxylated analog, L-prolinamide, which has a reported boiling point of 253.8 °C at 760 mmHg .

Purification Stability Physical Property

Optimal Application Scenarios for Procuring 2-Pyrrolidinecarboxamide, 3-hydroxy-


Synthesis of Enantiopure HIV-1 Protease Inhibitors

As a chiral hydroxyprolinamide, this compound is a critical P2 ligand in the design of potent HIV-1 protease inhibitors. Its specific stereochemistry is essential for achieving optimal interactions within the enzyme's active site, as demonstrated in studies where hydroxyprolinamide-derived P2 ligands yielded inhibitors with IC₅₀ values in the nanomolar range [1]. Using a different isomer or a non-hydroxylated prolinamide would result in a loss of key hydrogen bonds and a significant drop in inhibitory potency. Procuring the correct enantiomer (e.g., (2S,3S)-) is therefore non-negotiable for replicating the published high-affinity results.

Development of Chiral Organocatalysts for Asymmetric Synthesis

The compound serves as a direct precursor for synthesizing prolineamide-derived organocatalysts. Research has established that prolineamide-derived catalysts can achieve high diastereo- and enantioselectivities (up to 99% de and 97% ee) in reactions like the asymmetric Michael addition [2]. The 3-hydroxy group on the pyrrolidine ring provides a crucial site for further derivatization or for participating in the catalytic cycle's hydrogen-bonding network, differentiating it from unsubstituted prolinamide catalysts. Procurement of this specific building block enables the construction of novel, highly selective catalytic systems.

Construction of Novel β-Lactamase Inhibitor Scaffolds

This compound, specifically its trans-3-hydroxy-L-proline form, is a key starting material for synthesizing bicyclic β-lactam compounds, which are important precursors to β-lactamase inhibitors. A reported synthesis uses trans-3-hydroxy-L-proline to build a key intermediate in three steps with a 53% overall yield [3]. Substituting this with cis-hydroxyproline or another regioisomer would fail to produce the correct bicyclic framework, rendering the synthesis route ineffective. Therefore, procuring the correct stereoisomer is essential for researchers in antibacterial drug discovery.

Investigating Pyrrolidine Carboxamides as Anticancer Leads

Pyrrolidine carboxamide analogs, including the 3-hydroxy derivative, are being evaluated as potential chemotherapeutic agents. Studies have shown that certain pyrrolidine carboxamide analogs can significantly suppress the proliferation of tumor cell lines like Caco-2 and HCT116 [4]. The 3-hydroxy group is a key structural feature that can modulate the compound's interaction with biological targets such as Akt, a protein kinase involved in cancer cell survival pathways . Procuring this specific analog allows researchers to explore structure-activity relationships (SAR) that are inaccessible with simpler or differently substituted pyrrolidine carboxamides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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